3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
The compound 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a triazolone moiety, and substituted benzoyl and phenyl groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2-chloro-4-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of piperidin-4-yl intermediate: The piperidine ring can be introduced by reacting the benzoyl chloride with piperidine in the presence of a base such as triethylamine.
Cyclization to form the triazolone ring: The final step involves the cyclization of the intermediate with 4-methylphenylhydrazine and a suitable reagent like phosphorus oxychloride to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Halogen atoms in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzoyl chloride: Shares the benzoyl chloride moiety but lacks the piperidine and triazolone rings.
4-methylphenylhydrazine: Contains the phenyl group but lacks the complex structure of the target compound.
Uniqueness
The uniqueness of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler compounds .
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-7-4-15(23)12-18(17)22/h2-7,12,14H,8-11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHJMMFLADHDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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